molecular formula C12H15BrN2O2 B7846617 (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone

(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone

Cat. No.: B7846617
M. Wt: 299.16 g/mol
InChI Key: GXZLOWRKKGQMCE-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone is a chemical compound that features a brominated aromatic ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 5-bromo-2-methoxyphenol.

    Formation of the Methanone Intermediate: The brominated phenol is then reacted with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding methanone intermediate.

    Piperazine Coupling: The final step involves coupling the methanone intermediate with piperazine. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxyphenyl(piperazin-1-yl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its brominated aromatic ring makes it a versatile building block for further functionalization.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine moiety is known for its presence in many bioactive compounds, including antipsychotics and antihistamines. Researchers explore its derivatives for potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone largely depends on its specific application. In medicinal chemistry, it may interact with various biological targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, potentially modulating their activity. For example, it might inhibit enzyme activity or block receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)(piperazin-1-yl)methanone
  • (5-Fluoro-2-methoxyphenyl)(piperazin-1-yl)methanone
  • (5-Iodo-2-methoxyphenyl)(piperazin-1-yl)methanone

Uniqueness

Compared to its analogs, (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s ability to interact with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-11-3-2-9(13)8-10(11)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZLOWRKKGQMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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